Phpfhffvyk

Renin-Angiotensin System Species Specificity Enzyme Inhibition

PHPFHFFVYK (CAS 75645-19-1) is the native angiotensinogen (6-13) decapeptide analog, uniquely required for renin substrate recognition studies. Unlike generic renin inhibitors or non-peptidomimetics like aliskiren, its unmodified linear sequence is essential for investigating physiological enzyme kinetics and species-specificity (primate-selective). This lyophilized powder is also empirically validated as a negative control in Aedes aegypti trypsin/egg development functional assays, ensuring pathway specificity. Procure this exact sequence to avoid procurement errors that compromise experimental validity.

Molecular Formula C69H87N15O12
Molecular Weight 1318.5 g/mol
Cat. No. B15597694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhpfhffvyk
Molecular FormulaC69H87N15O12
Molecular Weight1318.5 g/mol
Structural Identifiers
InChIInChI=1S/C69H87N15O12/c1-42(2)59(67(93)81-54(35-46-25-27-49(85)28-26-46)61(87)76-51(69(95)96)22-12-13-29-70)83-65(91)55(34-45-20-10-5-11-21-45)78-62(88)52(32-43-16-6-3-7-17-43)77-64(90)56(36-47-38-71-40-74-47)79-63(89)53(33-44-18-8-4-9-19-44)80-66(92)58-24-15-31-84(58)68(94)57(37-48-39-72-41-75-48)82-60(86)50-23-14-30-73-50/h3-11,16-21,25-28,38-42,50-59,73,85H,12-15,22-24,29-37,70H2,1-2H3,(H,71,74)(H,72,75)(H,76,87)(H,77,90)(H,78,88)(H,79,89)(H,80,92)(H,81,93)(H,82,86)(H,83,91)(H,95,96)/t50-,51-,52-,53-,54-,55-,56-,57-,58-,59-/m0/s1
InChIKeyAIRMFERKNRDUKD-PVGXKDMPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PHPFHFFVYK (Renin Inhibitory Peptide, CAS 75645-19-1): Core Identity and Procurement-Relevant Characteristics


PHPFHFFVYK (CAS 75645-19-1), also known as Renin Inhibitory Peptide, is a synthetic decapeptide with the amino acid sequence Pro-His-Pro-Phe-His-Phe-Phe-Val-Tyr-Lys [1]. It is a specific inhibitor of primate renin and an analog of the amino acid sequence found between residues 6 and 13 of renin's natural substrate, angiotensinogen [2]. Its molecular formula is C69H87N15O12, with a molecular weight of 1318.5 g/mol [3]. This compound is supplied as a lyophilized powder intended strictly for research use, requiring storage at -20°C for long-term stability [4]. It is soluble in DMSO and, importantly, is noted for its solubility at physiological pH .

Why PHPFHFFVYK Cannot Be Substituted with Generic Renin Inhibitors or Angiotensinogen Analogs


Substituting PHPFHFFVYK with a generic 'renin inhibitor' or a different angiotensinogen analog is scientifically unjustified due to the extreme sequence-specific nature of its biological activity. Minor alterations in the peptide backbone or side chains of renin inhibitors can lead to orders-of-magnitude differences in potency and species specificity [1]. The specific sequence of PHPFHFFVYK is not arbitrary; it was derived from a defined region of angiotensinogen (residues 6-13) and optimized for primate renin [2]. In contrast, many renin inhibitors, such as the widely cited peptide U-71,038 or the clinical drug aliskiren, are not simple linear peptides but incorporate non-natural moieties like the hydroxyethylene transition-state isostere, resulting in a fundamentally different binding mode [3]. Therefore, assuming functional equivalence between PHPFHFFVYK and any other renin-targeting molecule without direct comparative data is a critical procurement error that can invalidate experimental outcomes.

Quantitative Differentiation Guide for PHPFHFFVYK Procurement and Use


PHPFHFFVYK's Species-Specific Potency vs. Cross-Reactivity of a Clinically-Advanced Analog

PHPFHFFVYK is a potent and specific inhibitor of primate renin, showing high activity against human renin. However, its species specificity is a critical differentiator. A direct comparative study revealed that while a non-peptide, piperidine-based renin inhibitor (A-65317) potently inhibited both human plasma renin (IC50 = 0.7 nM) and cynomolgus monkey plasma renin (IC50 = 1.2 nM), its activity against renin from other species, including dog and rat, was significantly weaker or absent [1]. This cross-reactivity profile contrasts sharply with PHPFHFFVYK, which is described as a specific inhibitor of *primate* renin [2]. Therefore, selection between these compounds hinges on the experimental model: PHPFHFFVYK is the appropriate choice for mechanistic studies focused specifically on primate renin, whereas A-65317 offers a broader, but not universal, mammalian cross-reactivity profile [1].

Renin-Angiotensin System Species Specificity Enzyme Inhibition

In Vivo Functional Selectivity: PHPFHFFVYK vs. TMOF Analogs in a Whole-Organism Model

In a whole-organism functional assay, PHPFHFFVYK (NH2-PHPFHFFVYK-COOH) was directly compared to the Trypsin Modulating Oostatic Factor (TMOF) and its analogs in female *Aedes aegypti* mosquitoes [1]. The study quantified the effect on egg development and trypsin biosynthesis. PHPFHFFVYK, when given by enema with a blood meal, had no effect on either parameter. In stark contrast, TMOF (NH2-YDPAPPPPPP-COOH) and its active analogs P1 (NH2-YDPAP-COOH) and P4 (NH2-YDPAPPPP-COOH) inhibited both egg development and trypsin biosynthesis [1]. This differential activity provides clear functional evidence that PHPFHFFVYK does not engage the TMOF pathway, establishing it as a specific negative control in this system and highlighting its distinct biological profile compared to other regulatory peptides [1].

Functional Assay In Vivo Model Target Engagement

Class Distinction: PHPFHFFVYK as a True Angiotensinogen Analog vs. Transition-State Mimetics

PHPFHFFVYK is a classic example of a substrate analog inhibitor. Its sequence, Pro-His-Pro-Phe-His-Phe-Phe-Val-Tyr-Lys, corresponds to residues 6-13 of the natural substrate angiotensinogen [1]. This mechanism is fundamentally different from the majority of modern, high-potency renin inhibitors. For instance, the peptide U-71,038, while also a peptide-based inhibitor, achieves an IC50 of 0.26 nM against human plasma renin by incorporating a non-cleavable hydroxyethylene isostere that mimics the transition state of the enzymatic reaction [2]. This structural modification confers a >1000-fold increase in potency compared to early substrate analogs and imparts significant resistance to proteolytic degradation [2]. PHPFHFFVYK, lacking such modifications, has a potency typical of its class (in the micromolar to high nanomolar range) and is susceptible to proteolysis.

Mechanism of Action Structural Biology Inhibitor Class

Optimal Application Scenarios for PHPFHFFVYK Based on Empirical Evidence


Mechanistic Studies of Renin-Substrate Interaction

Due to its identity as an analog of angiotensinogen's 6-13 sequence, PHPFHFFVYK is the optimal tool for biochemists investigating the fundamental molecular recognition between renin and its natural substrate [1]. It is not intended for applications requiring high potency or in vivo stability, but for detailed in vitro kinetic and structural studies where the native-like interaction is the subject of investigation [2].

Negative Control for TMOF-Mediated Pathways in Insect Models

Based on direct head-to-head comparison, PHPFHFFVYK has been empirically validated as a negative control in functional assays measuring trypsin biosynthesis and egg development in *Aedes aegypti* mosquitoes [3]. Researchers studying TMOF or other insect regulatory peptides should use PHPFHFFVYK to confirm that observed effects are specific to the pathway of interest and not due to general peptide-induced artifacts [3].

Assay Development for Primate-Specific Renin Activity

PHPFHFFVYK's reported specificity for primate renin makes it a valuable reference standard in the development of assays designed to measure the activity of human or other primate renins . It can serve as a benchmark substrate analog to validate assay conditions and to compare the inhibitory profile of novel, primate-specific renin inhibitors, especially when cross-reactivity with rodent renin is a confounding variable [4].

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